molecular formula C10H12O4 B8477822 3,5-Dimethoxy-2-methylbenzoic acid

3,5-Dimethoxy-2-methylbenzoic acid

Cat. No.: B8477822
M. Wt: 196.20 g/mol
InChI Key: WMPVKMPRBLTWIN-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by two methoxy groups at the 3- and 5-positions and a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. Its synthesis typically involves oxidation of the corresponding aldehyde (e.g., 3,5-dimethoxy-2-methylbenzaldehyde) under acidic conditions, as exemplified by the reaction of 3,5-dimethoxybenzaldehyde with 2-methyl-2-butene in BuOH/water and NaH2PO4/NaClO2 . The methoxy groups enhance electron-withdrawing effects, modulating the acidity (pKa) and solubility of the benzoic acid moiety.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,5-dimethoxy-2-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3,(H,11,12)

InChI Key

WMPVKMPRBLTWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Amino-3,5-dimethylbenzoic Acid (CAS: 14438-32-5)
  • Substituents: Amino (2-position), methyl (3,5-positions).
  • Properties: The amino group increases basicity (pKa ~4.5–5.5) compared to the methoxy-substituted analog. The methyl groups reduce solubility in polar solvents due to steric hindrance.
  • Applications : Primarily used as an intermediate in organic syntheses, with a purity ≥98% .
2-Amino-3,5-diiodobenzoic Acid
  • Substituents: Amino (2-position), iodine (3,5-positions).
  • Properties: Heavy iodine atoms increase molecular weight (MW: 415.91 g/mol) and reduce solubility in aqueous media.
3,5-Diethoxybenzoic Acid
  • Substituents : Ethoxy (3,5-positions).
  • Properties : Ethoxy groups enhance lipophilicity (logP ~2.5) compared to methoxy analogs, making it more suitable for lipid-based formulations. The bulkier ethoxy groups also slow reaction kinetics in esterification .

Structural Complexity and Reactivity

2-(3,5-Dimethyl-1,1-dioxo-2H-1,6,2,6-thiadiazin-4-yl)benzoic Acid
  • Structure : Incorporates a thiadiazine ring fused to the benzoic acid.
  • Reactivity : The thiadiazine ring introduces steric and electronic effects, altering regioselectivity in nucleophilic reactions. The compound’s dimeric conformations, as seen in FT-IR and NMR studies, suggest strong intermolecular hydrogen bonding .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)
  • Substituents : Chloro (3,5-positions), fluoro (4-position), hydroxy (2-position).
  • Properties : The hydroxy group enables intramolecular hydrogen bonding, reducing acidity (pKa ~2.8) compared to methoxy derivatives. Halogens increase electrophilicity, enhancing reactivity in halogenation or coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa Key Applications
3,5-Dimethoxy-2-methylbenzoic acid 3,5-OCH3, 2-CH3 C10H12O4 196.20 ~3.2 Pharmaceutical intermediates
2-Amino-3,5-dimethylbenzoic acid 2-NH2, 3,5-CH3 C9H11NO2 165.19 ~4.5–5.5 Organic synthesis intermediate
2-Amino-3,5-diiodobenzoic acid 2-NH2, 3,5-I C7H5I2NO2 415.91 ~2.5 Structural studies
3,5-Diethoxybenzoic acid 3,5-OCH2CH3 C11H14O4 210.23 ~3.0 Lipophilic drug formulations
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 3,5-Cl, 4-F, 2-OH C7H3Cl2FO3 241.96 ~2.8 Agrochemical precursors

Preparation Methods

Direct O-Methylation with Dimethyl Sulfate

The most widely reported method involves methylating 3,5-dihydroxybenzoic acid using dimethyl sulfate (Me₂SO₄) under alkaline conditions. In a representative procedure:

  • Reagents : 3,5-Dihydroxybenzoic acid, dimethyl sulfate, potassium carbonate (K₂CO₃), acetone.

  • Conditions : Reflux at 55°C for 12 hours, followed by hydrolysis with NaOH (75°C, 4 hours).

  • Yield : 98%.

Mechanism :

  • Deprotonation of phenolic -OH groups by K₂CO₃.

  • Nucleophilic substitution by methyl groups from dimethyl sulfate.

  • Acidic hydrolysis to convert ester intermediates to the carboxylic acid.

Advantages : High yield, scalability, and cost-effectiveness.
Limitations : Requires careful handling of toxic dimethyl sulfate.

Alkylation of 3,4-Dimethoxybenzoic Acid

Methylation via Methyl Iodide and Isobutyllithium

A patent by CN104387265B describes methylating 3,4-dimethoxybenzoic acid using methyl iodide (MeI) and isobutyllithium:

  • Reagents : 3,4-Dimethoxybenzoic acid, methyl iodide, isobutyllithium.

  • Conditions : -78°C in tetrahydrofuran (THF), followed by gradual warming.

  • Yield : 35%.

Mechanism :

  • Deprotonation of the aromatic ring by isobutyllithium.

  • Electrophilic substitution with methyl iodide.

Challenges : Low yield due to competing side reactions and sensitivity to moisture.

Multi-Step Synthesis from 3-Hydroxy-4-methoxybenzoic Acid

Esterification, Aminomethylation, and Demethylation

WO2017199227A1 outlines a multi-step route:

  • Esterification : 3-Hydroxy-4-methoxybenzoic acid → methyl ester (98.8% yield).

  • Aminomethylation : Reaction with formaldehyde and dimethylamine (70% yield).

  • Reduction : Catalytic hydrogenation to introduce the methyl group.

  • Demethylation : AlCl₃-mediated cleavage of methoxy groups (99.93% purity).

Key Data :

StepReagents/ConditionsYield/Purity
EsterificationMethanol, H₂SO₄, reflux98.8%
AminomethylationFormaldehyde, dimethylamine70%
DemethylationAnhydrous AlCl₃, toluene99.93%

Advantages : High purity suitable for pharmaceutical applications.
Disadvantages : Lengthy process with multiple purification steps.

Alternative Routes and Modifications

Nitration and Reduction

A lesser-known method from involves nitration of 3,5-dimethoxybenzoic acid followed by reduction:

  • Reagents : HNO₃/H₂SO₄ (nitration), H₂/Pd-C (reduction).

  • Yield : ~60% (over two steps).

Utility : Allows introduction of nitro groups for further functionalization.

Sulfonation for Derivative Synthesis

HMDB0131461 reports sulfonation at the 4-position using SO₃, though this route is primarily for producing sulfated analogs.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Methylation98%>95%HighLow
Alkylation35%90-93%ModerateHigh
Multi-Step70%>99%LowVery High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-2-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves methoxylation and methylation of a benzoic acid precursor. A novel approach for analogous compounds (e.g., 3,5-dichloro-4-methylbenzoic acid) uses methyl benzoate derivatives as starting materials under mild conditions to improve safety and yield . Key steps include:

  • Friedel-Crafts alkylation to introduce methyl groups.
  • Methoxylation via nucleophilic substitution with methoxide ions.
  • Acid-catalyzed hydrolysis to yield the final product.
  • Purification by recrystallization or column chromatography.
    • Critical Factors : Temperature control (<100°C) minimizes side reactions, while inert atmospheres (e.g., nitrogen) prevent oxidation .

Q. How can researchers characterize 3,5-dimethoxy-2-methylbenzoic acid using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 2.5–2.7 ppm (methyl group). Aromatic protons appear as doublets due to para-substitution .
  • ¹³C NMR : Methoxy carbons at ~55 ppm; carboxylic acid carbon at ~170 ppm.
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
  • Mass Spectrometry : Molecular ion peak at m/z 210 (C₁₁H₁₄O₄) with fragmentation patterns indicating methoxy and methyl losses .

Q. What safety protocols are recommended for handling 3,5-dimethoxy-2-methylbenzoic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling aerosols.
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent positions (methoxy, methyl) influence the compound’s reactivity in coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position of the methoxy groups.
  • Electronic Effects : Methoxy groups act as electron donors, enhancing aromatic ring reactivity in Suzuki-Miyaura couplings. Comparative studies with 3,5-dichloro analogs show lower yields due to chlorine’s electron-withdrawing effects .
  • Experimental Design : Use DFT calculations to predict reactive sites and validate with kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., melting points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., standardized heating rates for melting point determination).
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, melting point ~215°C vs. 3,5-dimethoxy analogs).
  • Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting profiles and HPLC-MS to confirm purity (>98%) .

Q. How can 3,5-dimethoxy-2-methylbenzoic acid be applied in drug design, particularly as a pharmacophore?

  • Methodological Answer :

  • Bioisosterism : Replace carboxylic acid with ester groups to enhance bioavailability while retaining hydrogen-bonding capacity .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., amides, methyl esters) and test for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, validated by X-ray crystallography of protein-ligand complexes .

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